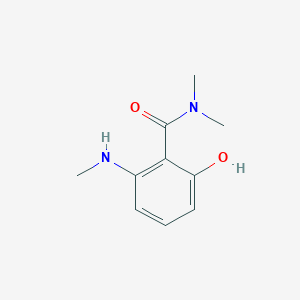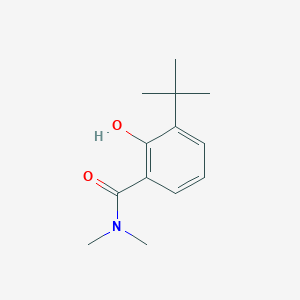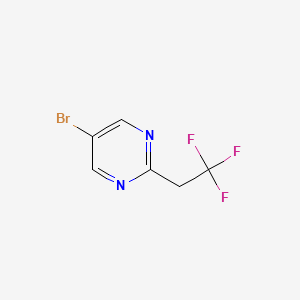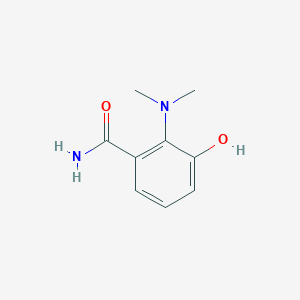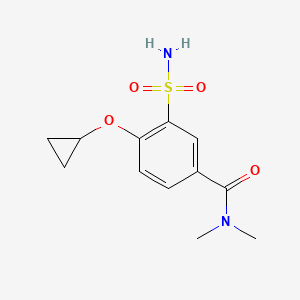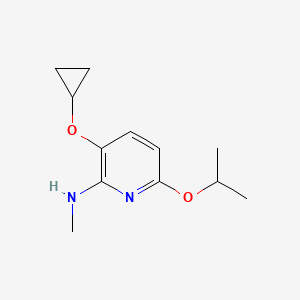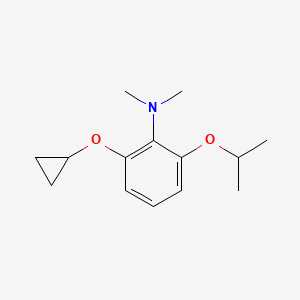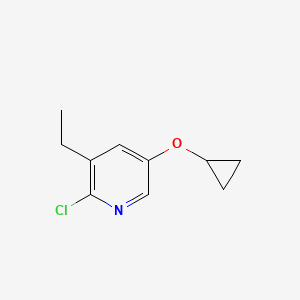
2-Chloro-5-cyclopropoxy-3-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-cyclopropoxy-3-ethylpyridine is an organic compound with the molecular formula C10H12ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the fifth position, and an ethyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropoxy-3-ethylpyridine typically involves the chlorination of a suitable pyridine precursor followed by the introduction of the cyclopropoxy and ethyl groups. One common method involves the use of 3-ethylpyridine as the starting material. The chlorination is carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol in the presence of a base such as sodium hydride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-cyclopropoxy-3-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-cyclopropoxy-3-ethylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-cyclopropoxy-3-ethylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body, modulating their activity. For example, it could inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological pathways. The exact molecular targets and pathways would depend on the specific derivative and its intended use .
Comparación Con Compuestos Similares
2-Chloro-5-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Ethyl-2-chloropyridine: Similar structure but without the cyclopropoxy group.
2-Chloro-5-cyclopropylpyridine: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness: 2-Chloro-5-cyclopropoxy-3-ethylpyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the cyclopropoxy group, in particular, can influence the compound’s steric and electronic characteristics, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-chloro-5-cyclopropyloxy-3-ethylpyridine |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-5-9(6-12-10(7)11)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
KTQCAGDUNVDASA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=CC(=C1)OC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








